molecular formula C21H24FN7O3 B2986963 2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-morpholino-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one CAS No. 1251682-21-9

2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-morpholino-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

Cat. No. B2986963
CAS RN: 1251682-21-9
M. Wt: 441.467
InChI Key: QEWBCKPFXBXONN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-morpholino-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is a useful research compound. Its molecular formula is C21H24FN7O3 and its molecular weight is 441.467. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Antimicrobial Activities : A study described the synthesis of novel 1,2,4-triazole derivatives, highlighting their antimicrobial properties. These compounds, including various triazole derivatives, have shown good or moderate activities against tested microorganisms, demonstrating their potential as antimicrobial agents (Bektaş et al., 2007).
  • Human A2A Adenosine Receptor Antagonists : Another research focused on the structural investigations of 8-amino-2-phenyl-6-aryl-1,2,4-triazolo[4,3-a]pyrazin-3-one series, aiming to achieve potent and selective human A2A adenosine receptor antagonists. This study found that certain derivatives possessed high affinity and selectivity for the hA2A adenosine receptor, indicating their potential in drug development for conditions related to adenosine receptor activity (Falsini et al., 2020).
  • DNA Gyrase and Topoisomerase IV Inhibitors : Piperazine-azole-fluoroquinolone hybrids were synthesized and evaluated for their biological activity, including antimicrobial activity and inhibition of DNA gyrase and Topoisomerase IV. These hybrids displayed good antimicrobial activity and excellent DNA gyrase inhibition, suggesting their utility in developing new antimicrobial agents (Mermer et al., 2019).

Antitubercular Properties

  • Pyrazinamide Mannich Bases : A study on pyrazinamide Mannich bases showed their synthesis and evaluation for antitubercular properties in vitro and in vivo against Mycobacterium tuberculosis. This research indicated promising compounds within this class for further exploration as antitubercular agents (Sriram et al., 2006).

Anticancer and Antimicrobial Activities

  • Novel Antipyrine-based Heterocycles : The synthesis and evaluation of novel antipyrine-based heterocycles for their anticancer and antimicrobial activities were explored, highlighting the potential of these derivatives in developing new therapeutic agents for cancer and infectious diseases (Riyadh et al., 2013).

properties

IUPAC Name

2-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-8-morpholin-4-yl-[1,2,4]triazolo[4,3-a]pyrazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN7O3/c22-16-3-1-2-4-17(16)25-7-9-26(10-8-25)18(30)15-29-21(31)28-6-5-23-19(20(28)24-29)27-11-13-32-14-12-27/h1-6H,7-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWBCKPFXBXONN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C(=O)N4C=CN=C(C4=N3)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-morpholino-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

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